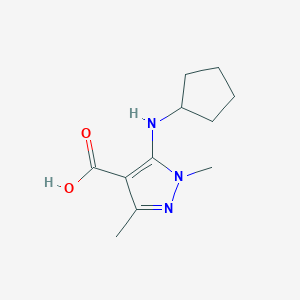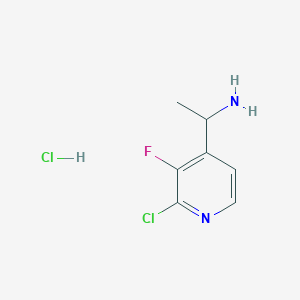
1-(2-Chloro-3-fluoropyridin-4-yl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-3-fluoropyridin-4-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H9Cl2FN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-3-fluoropyridin-4-yl)ethan-1-amine hydrochloride typically involves the reaction of 2-chloro-3-fluoropyridine with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the production process. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloro-3-fluoropyridin-4-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine and fluorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
Applications De Recherche Scientifique
1-(2-Chloro-3-fluoropyridin-4-yl)ethan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological systems and can act as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-3-fluoropyridin-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 1-(2-Fluoropyridin-3-yl)ethan-1-amine hydrochloride
- 2-Fluoropyridin-3-amine
- 1-(3-Fluoropyridin-2-yl)ethan-1-amine
Comparison: Compared to similar compounds, 1-(2-Chloro-3-fluoropyridin-4-yl)ethan-1-amine hydrochloride is unique due to the presence of both chlorine and fluorine atoms in the pyridine ring. This dual substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H9Cl2FN2 |
|---|---|
Poids moléculaire |
211.06 g/mol |
Nom IUPAC |
1-(2-chloro-3-fluoropyridin-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H8ClFN2.ClH/c1-4(10)5-2-3-11-7(8)6(5)9;/h2-4H,10H2,1H3;1H |
Clé InChI |
NRBGRPKLWCJCPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C(=NC=C1)Cl)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


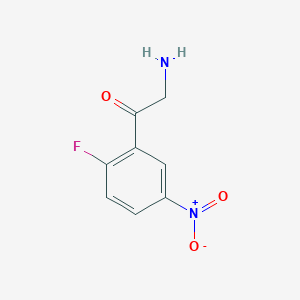
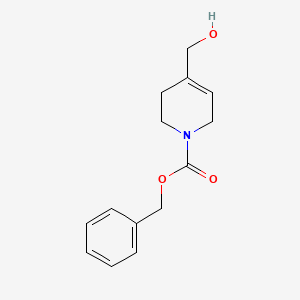
![1-[(Tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid](/img/structure/B13502833.png)


![1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate](/img/structure/B13502846.png)
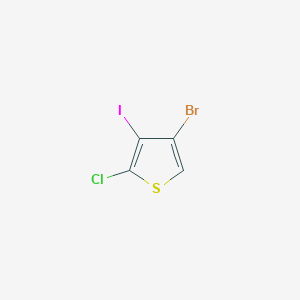
amine](/img/structure/B13502850.png)
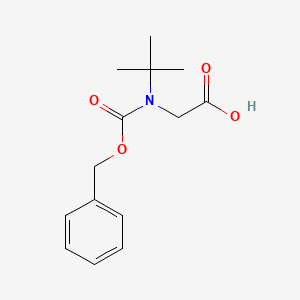
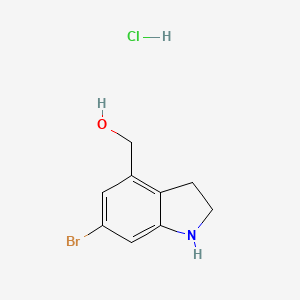
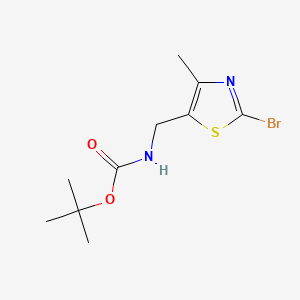
![Tert-butyl 3-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13502887.png)
